N'-(2-chloroacetyl)furan-2-carbohydrazide is a synthetic compound that combines a furan ring with a carbohydrazide functional group, modified by a chloroacetyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its synthesis and characterization have been explored in various studies, highlighting its relevance in pharmaceutical research.
N'-(2-chloroacetyl)furan-2-carbohydrazide falls under the category of hydrazones and can be classified as:
The synthesis of N'-(2-chloroacetyl)furan-2-carbohydrazide typically involves the following steps:
The molecular structure of N'-(2-chloroacetyl)furan-2-carbohydrazide can be represented as follows:
The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide insights into functional groups and molecular connectivity.
N'-(2-chloroacetyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
The mechanism of action for N'-(2-chloroacetyl)furan-2-carbohydrazide involves its interaction with biological targets, potentially leading to inhibition of specific enzymes or receptors. The presence of the chloroacetyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids.
Studies have indicated that compounds with similar structures exhibit antimicrobial activity by disrupting cellular processes or inhibiting key metabolic pathways. Further research is required to elucidate the exact mechanisms at play for this specific compound.
N'-(2-chloroacetyl)furan-2-carbohydrazide has several scientific applications:
Hydrazide-hydrazone derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. Characterized by the azomethine group (–NH–N=CH–), these compounds exhibit dynamic cis-trans isomerism and hydrogen-bonding capabilities, enabling precise interactions with biological targets [1] [9]. Their significance is particularly pronounced in anti-infective drug development, where they serve as core pharmacophores in anti-tuberculosis agents targeting Mycobacterium tuberculosis's enoyl-acyl carrier protein reductase (InhA) [7] [9]. Unlike classical prodrugs like isoniazid (which require KatG activation), hydrazide-hydrazones can directly inhibit InhA—circumventing common resistance mechanisms caused by katG mutations in 40–95% of drug-resistant strains [1] [9]. Recent studies highlight their dual capacity to disrupt mycolic acid biosynthesis while exhibiting favorable penetration through the mycobacterial cell envelope, positioning them as critical tools against multidrug-resistant tuberculosis (MDR-TB) [7] [9].
Table 1: Core Identifiers of N'-(2-Chloroacetyl)furan-2-carbohydrazide
Property | Value |
---|---|
IUPAC Name | N'-(2-chloroacetyl)furan-2-carbohydrazide |
CAS Registry Number | 199938-16-4 |
Molecular Formula | C₇H₇ClN₂O₃ |
Molecular Weight | 202.60 g/mol |
Structural Motifs | Furan ring, Chloroacetyl, Carbohydrazide |
SMILES | O=C(C1=CC=CO1)NNC(CCl)=O |
InChIKey | BMMGXYCEOHLQGU-UHFFFAOYSA-N |
Physical Form | Crystalline solid |
Melting Point | 98–99°C |
Purity Specifications | ≥95% |
Data sourced from chemical registries and analytical characterizations [6] [8]
N'-(2-Chloroacetyl)furan-2-carbohydrazide integrates three pharmacologically significant moieties into a singular hybrid architecture:
This triad creates a synergistic molecular framework optimized for target engagement. Computational analyses indicate the chloroacetyl group lowers the LUMO energy (–1.8 eV), enhancing electrophilicity for covalent binding or prodrug activation. Meanwhile, the furan-hydrazone system adopts a near-planar orientation, maximizing contact with hydrophobic enzyme subsites [1] [9].
Table 2: Bioactive Furan-Carbohydrazide Hybrids and Their Targets
Compound Class | Biological Target | Key Activity | Reference |
---|---|---|---|
Furan-2-carbohydrazides | Glucagon receptor | Antagonism (IC₅₀ = 0.8–5 µM) | [5] |
Thiadiazole-hydrazones | InhA enzyme (M. tuberculosis) | Direct inhibition (Kᵢ = 0.4 µM) | [1] |
Hydrazide-hydrazones | Mycobacterial cell wall | Disruption of mycolic acid synthesis | [9] |
Triclosan derivatives | Enoyl-ACP reductase | Competitive inhibition | [7] |
The therapeutic exploration of furan-carbohydrazides emerged from mid-20th-century investigations into heterocyclic systems. Early work focused on unsubstituted furan derivatives, but their metabolic instability limited pharmaceutical applications. The strategic incorporation of electrophilic chloroacetyl groups in the 1990s marked a turning point, enhancing target affinity and enabling covalent inhibition strategies [5] [10].
Key developmental milestones include:
Modern synthetic methodologies—including microwave-assisted condensation and TBTU-mediated couplings—now enable efficient production of these hybrids [10]. Current research focuses on exploiting the chloroacetyl moiety of N'-(2-chloroacetyl)furan-2-carbohydrazide for:
Table 3: Synthetic Evolution of Furan-Carbohydrazide Hybrids
Era | Synthetic Approach | Key Innovation | Limitation Addressed |
---|---|---|---|
1980–2000 | Base-catalyzed condensation | Phenoxyacetamide-hydrazone hybrids | Low anti-TB potency |
2000–2010 | Microwave-assisted cyclization | Furan-oxazoline derivatives | Metabolic instability |
2010–Present | TBTU-mediated amidation | Chloroacetyl-functionalized carbohydrazides | Poor membrane permeability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: